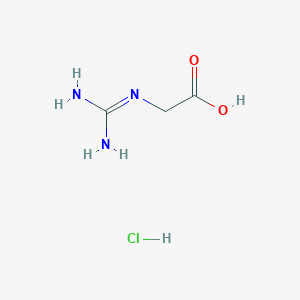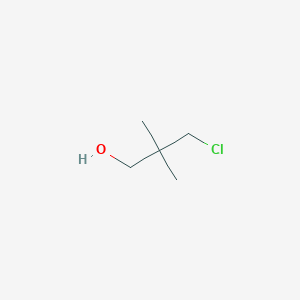
3-Chlor-2,2-dimethyl-1-propanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-Chloro-2,2-dimethyl-1-propanol involves various chemical pathways. For example, the oxidation of 3-chloro-2,2-dimethyl-1-propanol with pyridinium chlorochromate can afford 3-chloro-2,2-dimethylpropanal, which can spontaneously trimerize to form s-trioxane derivatives (Tarbutton & Valente, 2010).
Molecular Structure Analysis
The molecular structure of related compounds showcases various conformations and bonding patterns. For instance, electron diffraction studies of 3-chloro-2-chloromethyl-1-propene, a closely related molecule, reveal a mixture of conformers that provides insights into the molecular geometry and bond lengths of chlorinated propanols (Shen, 1979).
Chemical Reactions and Properties
3-Chloro-2,2-dimethyl-1-propanol undergoes various chemical reactions, reflecting its reactivity and functional group behavior. For instance, its derivatives have been utilized in asymmetric synthesis processes, yielding chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).
Physical Properties Analysis
The physical properties of 3-Chloro-2,2-dimethyl-1-propanol and its derivatives, such as melting points, boiling points, and solubility, are critical for their application in various chemical syntheses. While specific studies on 3-Chloro-2,2-dimethyl-1-propanol were not found, research on similar compounds can provide valuable insights into their behavior and interactions in different phases and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and safety of 3-Chloro-2,2-dimethyl-1-propanol in chemical syntheses. Research on related compounds, such as the study on hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst, highlights the potential pathways and mechanisms involved in the transformation of chlorinated propanols into valuable industrial products (Zheng et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthese von Aromastoffen
3-Chlor-2,2-dimethyl-1-propanol: wurde in der kombinatorischen Synthese neuer Aromastoffe, insbesondere polyfunktioneller Thiole, eingesetzt . Diese Verbindungen sind in der Aroma- und Duftstoffindustrie aufgrund ihrer hohen Wirksamkeit und Fähigkeit, auch in geringen Konzentrationen komplexe Aromen zu verleihen, von Bedeutung.
Organische Synthese-Zwischenstufe
Diese Chemikalie dient als Zwischenprodukt in organischen Syntheseprozessen. Sie wird mit Pyridiniumchlorchromat oxidiert, um 3-Chlor-2,2-dimethylpropanal zu erhalten, das spontan zu s-Trioxan trimerisiert . Dieser Reaktionsweg ist wertvoll für die Herstellung von Bausteinen für komplexere organische Moleküle.
Analytische Chemie
This compound: kann als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden. Seine wohldefinierten physikalischen und chemischen Eigenschaften, wie Siedepunkt, Schmelzpunkt und Brechungsindex, machen es für die Kalibrierung und Prüfung von Analyseninstrumenten geeignet .
Safety and Hazards
3-Chloro-2,2-dimethyl-1-propanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the laboratory for organic synthesis .
Mode of Action
3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal . This product spontaneously trimerizes to form s-trioxane .
Biochemical Pathways
The compound’s oxidation and subsequent trimerization to form s-trioxane suggest that it may participate in redox reactions and polymerization processes .
Pharmacokinetics
Its molecular weight of 12259 and its physical properties such as boiling point (87 °C/35 mmHg) and melting point (34-36 °C) could influence its bioavailability.
Result of Action
It’s known that the compound can be used in the preparation of new aroma-impact compounds such as polyfunctional thiols .
Eigenschaften
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPRAORHCOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065433 | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13401-56-4 | |
| Record name | 3-Chloro-2,2-dimethylpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13401-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13401-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-chloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-2,2-dimethyl-1-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FQ825URV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



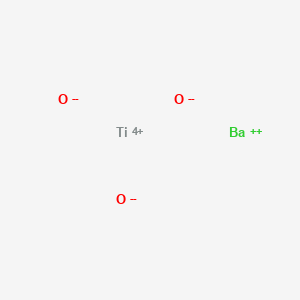
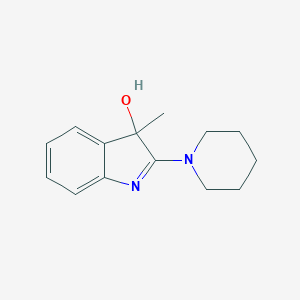


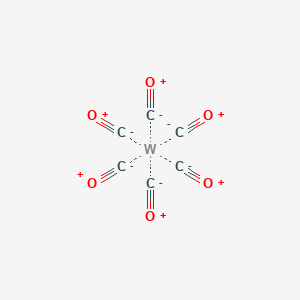
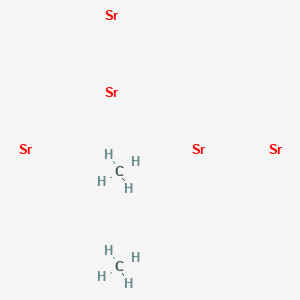
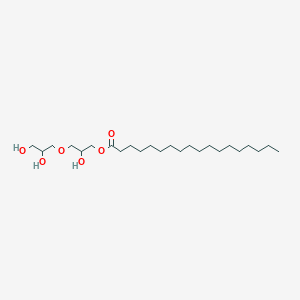

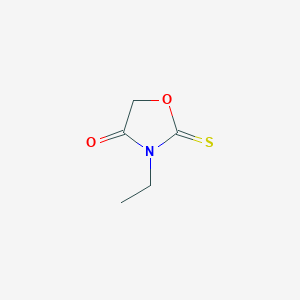
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
